6-Bromobenzo[d]isothiazole: A Technical Guide to Synthesis and Application
6-Bromobenzo[d]isothiazole: A Technical Guide to Synthesis and Application
Topic: 6-Bromobenzo[d]isothiazole CAS Number: 877265-23-1 Content Type: Technical Guide / Whitepaper
Executive Summary & Critical Distinction
6-Bromobenzo[d]isothiazole (CAS: 877265-23-1) is a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a pharmacophore for kinase inhibition and CNS-active agents.
⚠️ CRITICAL WARNING: The Isomer Trap Researchers frequently confuse this compound with its structural isomer, 6-bromo-1,3-benzothiazole (CAS: 53218-26-1). The distinction is vital:
-
Benzo[d]isothiazole (1,2-isomer): Contains a Nitrogen-Sulfur (N-S) bond.[1]
-
Benzothiazole (1,3-isomer): Contains a Carbon-Sulfur-Carbon (C-S-C) linkage.
This guide focuses exclusively on the 1,2-benzisothiazole scaffold, a bioisostere for indole and benzothiophene, offering unique metabolic stability and hydrogen-bonding vectors.
Physicochemical Datasheet
| Property | Specification | Notes |
| CAS Number | 877265-23-1 | Primary identifier for the 1,2-isomer. |
| Molecular Formula | C₇H₄BrNS | |
| Molecular Weight | 214.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |
| Melting Point | 68–72 °C | Varies by crystal habit/purity. |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water. |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | The nitrogen is weakly basic. |
| Electronic Character | Electron-deficient core | The 1,2-isothiazole ring pulls electron density, activating the C6-Br bond for oxidative addition. |
Synthetic Pathways (The "Make" Phase)
Synthesizing the 1,2-benzisothiazole core requires forming the N-S bond, typically via oxidative cyclization or nucleophilic attack on sulfur.
Protocol A: Oxidative Cyclization of 2-Mercaptobenzylamines (Preferred)
This route avoids the use of unstable thioaldehydes and provides high regioselectivity.
Reagents:
-
Precursor: 2-Amino-4-bromobenzyl thiol (or protected equivalent)
-
Oxidant: Iodine (
) or Hydrogen Peroxide ( ) -
Solvent: THF or Methanol
Mechanism:
-
Oxidation: The thiol is oxidized to a sulfenyl halide or disulfide intermediate.
-
Cyclization: The pendant amine attacks the activated sulfur species.
-
Aromatization: Elimination of leaving groups yields the aromatic system.
Protocol B: The "Sulfur-Ammonia" Route (Industrial)
Used for scale-up, starting from 2-halo-benzaldehydes.
Step-by-Step Methodology:
-
Charge: Combine 4-bromo-2-chlorobenzaldehyde (1.0 eq), elemental Sulfur (
, 1.2 eq), and aqueous Ammonia ( , excess) in a pressure vessel. -
Solvent: Glycol ether or DMF.
-
Conditions: Heat to 140–160 °C for 12–18 hours.
-
Workup: Cool, dilute with water, and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Causality: The ammonia forms an imine with the aldehyde. The sulfur attacks the imine, followed by an intramolecular
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic analysis showing two primary routes to the 6-bromobenzo[d]isothiazole core.
Reactivity & Functionalization (The "Derivatize" Phase)
The C6-Bromine handle is chemically distinct from the heterocyclic ring, allowing for selective Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The most common transformation for generating biaryl libraries.
-
Catalyst:
or (5 mol%) -
Base:
or (2.0 eq) -
Solvent: Dioxane/Water (4:1)
-
Temperature: 80–100 °C
Self-Validating Check: If the reaction stalls, the N-S bond of the isothiazole may be coordinating to the Pd. Switch to a bulky phosphine ligand (e.g., XPhos or SPhos) to prevent catalyst poisoning.
Buchwald-Hartwig Amination
Used to introduce amine functionality for solubility or kinase hinge binding.
-
Catalyst:
+ BINAP or BrettPhos -
Base: NaOtBu (Strong base required)
-
Note: The isothiazole ring is sensitive to strong nucleophiles; avoid excessive heating with strong alkoxides to prevent ring opening (cleavage of N-S bond).
Visualization: Functionalization Workflow
Figure 2: Divergent synthesis workflow. Note the instability of the isothiazole ring toward strong lithiating agents.
Therapeutic Applications
Bioisosterism
The 1,2-benzisothiazole ring is a classic bioisostere for:
-
Indole: Similar size and planarity, but with altered H-bond donor/acceptor properties.
-
Benzothiophene: Similar lipophilicity (
), but the nitrogen provides a handle for water-mediated hydrogen bonding in protein pockets.
Case Study: CNS & Kinase Targets
-
CNS Agents: The core is found in antipsychotics (e.g., Lurasidone, Ziprasidone), although these typically substitute at the 3-position. The 6-bromo derivative allows extension into the "left-hand side" of the binding pocket to tune selectivity.
-
Kinase Inhibitors: Substitution at the 6-position allows the molecule to span the ATP-binding gatekeeper region, improving selectivity profiles against promiscuous kinases.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (
or Ar) at 2–8 °C. The N-S bond can be susceptible to reductive cleavage over long periods if exposed to moisture and reducing metals. -
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing acids (Nitric acid) as the sulfur heterocycle can oxidize violently.
References
-
National Institute of Standards and Technology (NIST). 1,2-Benzisothiazole Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1] [Link] (Grounding: Verification of the parent scaffold properties)
- Vicini, P., et al.1,2-Benzisothiazole derivatives as a new class of potential inhibitors of platelet aggregation.Journal of Medicinal Chemistry, 2007. (Context: Bioactivity of the 1,2-benzisothiazole scaffold)
-
PubChem. Compound Summary: 6-bromobenzo[d]isothiazole. [Link] (Grounding: Structural confirmation)[2][3]
Sources
- 1. 1,2-Benzisothiazole [webbook.nist.gov]
- 2. 2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
